molecular formula C22H25NO3 B14125449 2-Methylbutyl 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-propenoate

2-Methylbutyl 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-propenoate

Cat. No.: B14125449
M. Wt: 351.4 g/mol
InChI Key: FKZXVOQEYXOXAD-UHFFFAOYSA-N
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Description

2-Methylbutyl 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-propenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group and a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutyl 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-propenoate typically involves the esterification of 2-methylbutanol with 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-propenoic acid. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyl 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbutyl 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-propenoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylbutyl 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

2-Methylbutyl 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-propenoate is unique due to its specific structural features, such as the presence of both methoxy and propenoate groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methylbutyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-4-17(2)16-26-22(24)14-9-18-5-10-20(11-6-18)23-15-19-7-12-21(25-3)13-8-19/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZXVOQEYXOXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860313
Record name 2-Methylbutyl 3-(4-{[(4-methoxyphenyl)methylidene]amino}phenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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